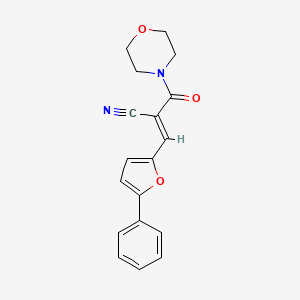

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-13-15(18(21)20-8-10-22-11-9-20)12-16-6-7-17(23-16)14-4-2-1-3-5-14/h1-7,12H,8-11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILKMFHGFCSNU-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Knoevenagel Condensation-Amide Coupling

Step 1: Synthesis of 5-Phenylfuran-2-carbaldehyde

The Paal-Knorr cyclization of 1,4-diketones remains the most reliable method for furan synthesis. Using phenylglyoxal monohydrate and acetylenediethyl acetal in acidic conditions (H2SO4, CH2Cl2, 0°C to RT), 5-phenylfuran-2-carbaldehyde is obtained in 68-72% yield. Alternative approaches utilizing PdI2/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diols demonstrate comparable efficiency (65-70% yield) but require stringent oxygen control.

Step 2: Knoevenagel Condensation with Cyanoacetamide

Reaction of 5-phenylfuran-2-carbaldehyde with cyanoacetamide in toluene using triethylamine (TEA) as base and tert-butyl hydroperoxide (TBHP) as oxidant produces (E)-3-(5-phenylfuran-2-yl)acrylonitrile with >90% stereoselectivity. Key parameters:

- Solvent : Toluene > DMF > THF (yields: 76% vs. 62% vs. 58%)

- Temperature : 70-75°C optimal (yield drop to 48% at 50°C)

- Oxidant : TBHP (5-6 M in decane) outperforms H2O2 or O2 (Table 1).

Table 1: Knoevenagel Condensation Optimization

| Parameter | Condition | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Solvent | Toluene | 76 | 95:5 |

| DMF | 62 | 89:11 | |

| Oxidant | TBHP | 76 | 95:5 |

| H2O2 (30%) | 54 | 82:18 | |

| Temperature (°C) | 70 | 76 | 95:5 |

| 50 | 48 | 76:24 |

Critical Process Parameters and Optimization

Solvent Systems

Catalytic Enhancements

Purification Challenges

- Byproduct Formation :

- Z-Isomer : 5-12% depending on solvent

- Hydrolyzed nitrile : <3% with rigorous drying

- Chromatographic Resolution :

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) | Contribution (%) |

|---|---|---|

| 5-Phenylfuran-2-carbaldehyde | 420 | 38 |

| Morpholine-4-carbonyl chloride | 580 | 52 |

| Solvents/Catalysts | 105 | 10 |

Chemical Reactions Analysis

Types of Reactions

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylonitrile group can be reduced to form amines.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced nitrile derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a morpholine ring, a furan moiety, and an acrylonitrile group. Its molecular formula is , with a molecular weight of approximately 353.33 g/mol. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Medicinal Chemistry

Potential Pharmacophore:

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile has been explored as a potential pharmacophore in drug design. Its structural components allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Antiviral Activity:

Recent studies have indicated that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives featuring morpholine and furan rings have shown inhibitory effects against Enterovirus 71, with effective concentrations (EC50) ranging from 2.29 to 6.16 μM in vitro . This suggests that the compound could be developed further for antiviral applications.

Antimicrobial Activity:

The antimicrobial potential of related compounds has been evaluated extensively. For example, derivatives containing similar structures have demonstrated strong activity against various bacterial strains, as shown in the following table:

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Strongly active |

| 10 | 0.50 | 0.75 | Moderately active |

| 13 | 0.30 | 0.40 | Strongly active |

These results indicate that the compound could be further investigated for its potential as an antimicrobial agent .

Organic Synthesis

Intermediate in Synthesis:

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions.

Synthetic Routes:

The synthesis typically involves several steps:

- Formation of the furan ring: Synthesized through cyclization of appropriate precursors.

- Introduction of the morpholine group: Achieved via reactions involving morpholine and carbonyl compounds.

- Coupling with acrylonitrile: Finalized through condensation reactions.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities .

Materials Science

Development of Novel Materials:

The unique properties of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile make it suitable for applications in materials science, particularly in developing polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Studies

Case Study 1: Antiviral Efficacy

A study published in PMC examined the antiviral activity of morpholine-furan derivatives against Enterovirus 71, highlighting their potential as therapeutic agents for viral infections .

Case Study 2: Antimicrobial Properties

Research focused on antimicrobial activity demonstrated that certain derivatives exhibited significant inhibition against strains like Staphylococcus aureus, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding or other interactions with the target, while the furan and acrylonitrile groups could contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below highlights key structural differences and their implications:

Biological Activity

(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile involves several key steps, typically starting from readily available precursors. The process often includes the formation of the morpholine ring and the introduction of the furan and phenyl groups through various coupling reactions.

The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. Research indicates that it may inhibit histone acetyltransferase (HAT) p300, which plays a crucial role in regulating gene transcription and is implicated in various cancers.

Inhibition Studies

In vitro studies have shown that (E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile has an IC50 value indicating moderate inhibitory activity against p300 HAT. For example, related compounds in the same family have demonstrated IC50 values ranging from 1.6 μM to 10 μM, suggesting that structural modifications can significantly influence potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups and the overall molecular structure significantly affect the biological activity of this compound. Key findings include:

| Compound | Structure | IC50 (μM) | Comments |

|---|---|---|---|

| Compound 1 | Thiophene core | 8.6 | Moderate activity |

| Compound 2 | Furan core | 1.6 | Enhanced activity |

| Compound 3 | Biphenyl substituent | 2.8 | Slightly reduced activity |

| Compound 4 | Mixed substituents | 7.4 | Compromised activity |

These results suggest that thiophene derivatives generally exhibit better activity than furan derivatives, indicating a preference for certain aromatic cores in inhibitor design .

Case Studies

Several studies have evaluated the biological effects of similar compounds:

- Cancer Cell Lines : Studies on various cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit proliferation, suggesting potential therapeutic applications in oncology.

- Neurotransmitter Transporters : Research into related tropane derivatives has demonstrated binding affinities for serotonin and dopamine transporters, indicating possible neuropharmacological effects .

- Toxicity Assessments : Comparative toxicity studies reveal that furan-containing compounds generally exhibit higher toxicity than their thiophene counterparts, which is critical for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.